molecular formula C7H3BrClIN2 B2381491 5-Bromo-6-chloro-3-iodo-1H-indazole CAS No. 1956371-54-2

5-Bromo-6-chloro-3-iodo-1H-indazole

Cat. No.: B2381491
CAS No.: 1956371-54-2
M. Wt: 357.37
InChI Key: QWGNJOVLFUGLHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-chloro-3-iodo-1H-indazole is a heterocyclic organic compound with the molecular formula C7H3BrClIN2. It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is notable for its unique combination of bromine, chlorine, and iodine substituents, which can impart distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-3-iodo-1H-indazole typically involves multi-step organic reactions. One common approach starts with the nitration of 1-bromo-2-chloro-4-methylbenzene to form 1-bromo-2-chloro-4-nitrobenzene. This intermediate is then reduced to 5-bromo-4-chloro-2-methylaniline. The final step involves cyclization to form the indazole ring, yielding this compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-chloro-3-iodo-1H-indazole can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The indazole ring can participate in further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized indazole compounds .

Scientific Research Applications

5-Bromo-6-chloro-3-iodo-1H-indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-6-chloro-3-iodo-1H-indazole involves its interaction with molecular targets such as enzymes and receptors. The halogen substituents can enhance binding affinity and specificity, allowing the compound to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-indazole
  • 6-Chloro-1H-indazole
  • 3-Iodo-1H-indazole

Uniqueness

5-Bromo-6-chloro-3-iodo-1H-indazole is unique due to the presence of three different halogen atoms on the indazole ring. This combination can result in distinct chemical reactivity and biological activity compared to other indazole derivatives. The specific arrangement of bromine, chlorine, and iodine can influence the compound’s electronic properties and interactions with molecular targets .

Properties

IUPAC Name

5-bromo-6-chloro-3-iodo-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClIN2/c8-4-1-3-6(2-5(4)9)11-12-7(3)10/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGNJOVLFUGLHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC2=C(NN=C21)I)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.